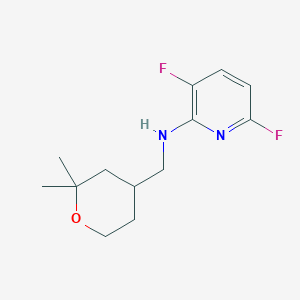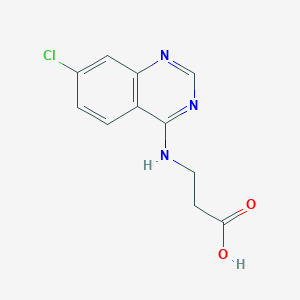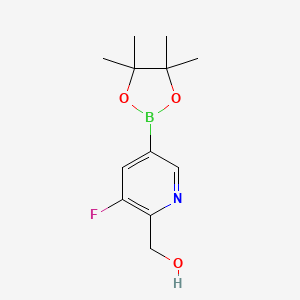
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H16BFNO3 It is a derivative of pyridine, containing a fluorine atom and a boronic ester group
准备方法
合成路线和反应条件
(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醇的合成通常涉及多步过程。一种常见的方法包括以下步骤:
硼酸酯的形成: 在钯催化剂和醋酸钾等碱的存在下,3-氟吡啶与双(频哪醇合)二硼反应。
羟甲基化: 然后用甲醛和氢氧化钠等碱对所得硼酸酯进行羟甲基化。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但经过优化以适合大规模生产。这包括使用连续流动反应器、自动化的试剂添加系统以及对反应条件的严格控制,以确保高产率和纯度。
化学反应分析
反应类型
(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醇经历各种类型的化学反应,包括:
氧化: 羟甲基可以用PCC(吡啶鎓氯铬酸盐)或KMnO4(高锰酸钾)等氧化剂氧化为甲酰基或羧基。
还原: 该化合物可以还原形成不同的衍生物,例如用NaBH4(硼氢化钠)等试剂将硼酸酯还原为硼酸。
取代: 氟原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: PCC,KMnO4,H2O2(过氧化氢)
还原: NaBH4,LiAlH4(氢化锂铝)
取代: 胺、硫醇和醇盐等亲核试剂
形成的主要产物
氧化: (3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醛,(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)羧酸
还原: (3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)硼酸
取代: 各种取代的吡啶衍生物
科学研究应用
(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醇在科学研究中具有广泛的应用:
化学: 用作有机合成的构建单元,尤其是在铃木-宫浦交叉偶联反应中形成碳-碳键。
生物学: 由于硼酸酯基团的存在,该化合物被研究为潜在的荧光探针,该基团可以与二醇和其他生物分子相互作用。
医药: 作为合成药物化合物的先驱,包括酶抑制剂和抗癌剂,正在探索其潜在的应用。
工业: 由于其独特的化学性质,它被用于开发先进材料,例如聚合物和电子元件。
作用机制
(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醇发挥作用的机制取决于其应用:
在有机合成中: 作为交叉偶联反应中的亲核试剂,与亲电试剂形成键。
作为荧光探针: 硼酸酯基团与二醇相互作用,导致荧光性质发生变化。
在医药中: 该化合物或其衍生物可能抑制特定酶或与参与疾病途径的分子靶点相互作用,从而产生治疗效果。
相似化合物的比较
类似化合物
- 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 2-氯-5-氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 2,3,6-三甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
独特性
(3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)甲醇的独特之处在于同时存在氟原子和硼酸酯基团,这赋予了它独特的反应性和在不同应用中的潜力。羟甲基进一步增强了其在化学转化和生物相互作用中的多功能性。
属性
分子式 |
C12H17BFNO3 |
|---|---|
分子量 |
253.08 g/mol |
IUPAC 名称 |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-6,16H,7H2,1-4H3 |
InChI 键 |
ZQSOOIJIDNUIDI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


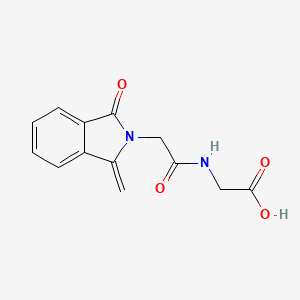

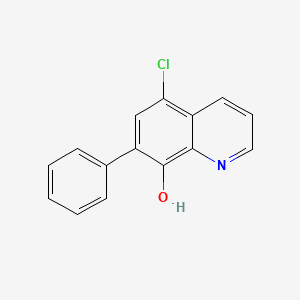
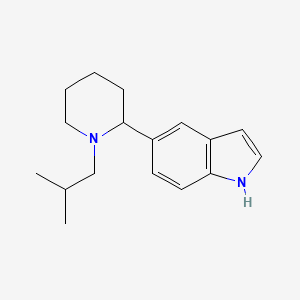
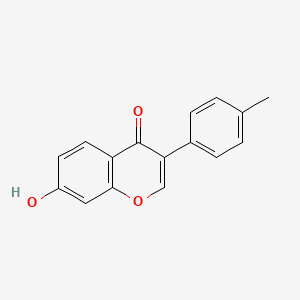


![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)

